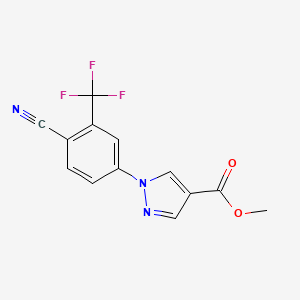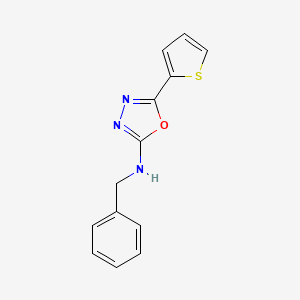
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is a synthetic organic compound known for its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom and an isopropyl group attached to a tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran typically involves the bromination of a suitable precursor. One common method is the bromination of a furanoquinoline alkaloid using molecular bromine or N-bromosuccinimide (NBS) in solvents like chloroform (CHCl₃) or dimethylformamide (DMF) . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
化学反应分析
Types of Reactions
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohols, while oxidation can produce ketones or aldehydes.
科学研究应用
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran involves its interaction with molecular targets through its bromine and isopropyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
相似化合物的比较
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the tetrahydrofuran ring.
5-Isopropyl-2-methyltetrahydrofuran: Similar but without the bromine atom.
2-Bromo-5-isopropyltetrahydrofuran: Similar but with different substitution patterns.
Uniqueness
Trans-2-(2-bromopropan-2-yl)-5-isopropyltetrahydrofuran is unique due to the combination of its bromine and isopropyl groups attached to a tetrahydrofuran ring. This unique structure imparts specific reactivity and properties, making it valuable in various applications.
属性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC 名称 |
(2S,5S)-2-(2-bromopropan-2-yl)-5-propan-2-yloxolane |
InChI |
InChI=1S/C10H19BrO/c1-7(2)8-5-6-9(12-8)10(3,4)11/h7-9H,5-6H2,1-4H3/t8-,9-/m0/s1 |
InChI 键 |
ZWMYAZAOUBNEOK-IUCAKERBSA-N |
手性 SMILES |
CC(C)[C@@H]1CC[C@H](O1)C(C)(C)Br |
规范 SMILES |
CC(C)C1CCC(O1)C(C)(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
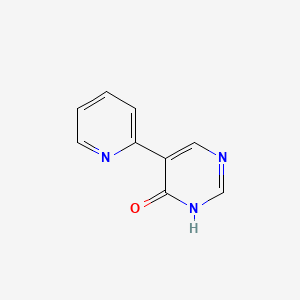
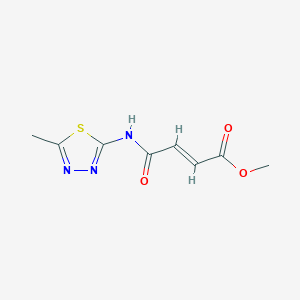
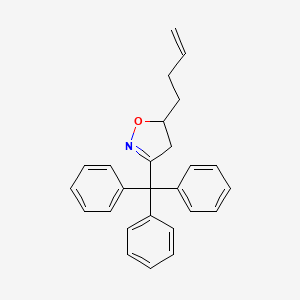
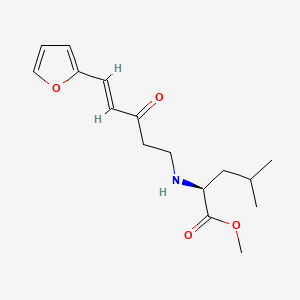
![Ethyl 8-amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylate](/img/structure/B12905395.png)
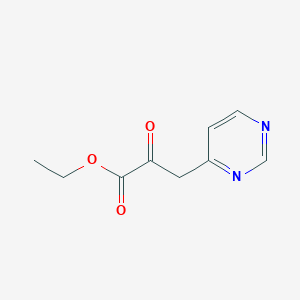

![5'-O-Benzoyl-3'-deoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12905410.png)
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)

